molecular formula C2H5NO2 B145844 Methyl carbamate CAS No. 598-55-0

Methyl carbamate

Cat. No. B145844
CAS RN: 598-55-0
M. Wt: 75.07 g/mol
InChI Key: GTCAXTIRRLKXRU-UHFFFAOYSA-N
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Description

Methyl carbamate is a chemical compound that has been studied for various applications, including its potential as an antitumor and antifilarial agent. It has been synthesized through chemical transformations using starting materials such as 2-amino-4-(chloromethyl)thiazole and 2-amino-4-(chloromethyl)selenazole. Methyl carbamate derivatives have shown significant biological activity, such as inhibiting leukemia cell proliferation and demonstrating antifilarial activity against certain worms in experimental settings .

Synthesis Analysis

The synthesis of methyl carbamate and its derivatives involves several chemical transformations. For instance, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate was prepared from (2-aminothiazol-4-yl)acetic acid, showcasing a method to generate compounds with potential biological activities . Additionally, methyl carbamate can be synthesized from aniline using methyl formate as a carbonylating agent, offering a greener and more efficient alternative to traditional methods . Furthermore, the direct fixation of carbon-11 labeled carbon dioxide by amines has been used to form carbon-11 labeled methyl carbamates, which are useful in positron emission tomography (PET) imaging .

Molecular Structure Analysis

The molecular structure of methyl carbamate has been analyzed through various spectroscopic methods. Quantum chemical analyses have indicated that methyl carbamate is a more stable isomer than glycine, suggesting a higher likelihood of its existence in the interstellar medium . The equilibrium geometry of methyl carbamate has been studied, revealing that the amino nitrogen atom has a pyramidal equilibrium geometry, which is a unique finding for simple amide molecules .

Chemical Reactions Analysis

Methyl carbamate participates in several chemical reactions. It acts as a cathodic type inhibitor for copper metal corrosion in acidic environments, with its inhibitive action attributed to the adsorption of inhibitor molecules on the electrode surface . The compound has also been involved in the N-methylation and trideuteromethylation of amines via magnesium-catalyzed reduction of cyclic and linear carbamates, highlighting its role in the synthesis of biologically active molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl carbamate have been explored in different contexts. Its adsorption and inhibition effects on copper metal have been studied, showing that it obeys the Langmuir isotherm and suggesting the sulfur atom as the most probable adsorption site . The compound's ability to form stable salts with amines in the presence of carbon dioxide has been demonstrated, which is relevant for carbon-capture applications . Additionally, the use of a reactive deep eutectic solvent has been reported for the synthesis of cellulose methyl carbamate, a cellulose derivative with improved solubility and potential for sustainable applications .

Scientific Research Applications

Corrosion Inhibition

Methyl carbamate has been studied for its interaction and corrosion inhibition properties on copper metal in acidic environments. Notably, in a study by John, Kuruvilla, and Joseph (2013), methyl carbamate was found to act as a cathodic type inhibitor, effectively blocking the electrode surface by adsorbing onto it. The study utilized polarization, electrochemical impedance spectroscopy, and quantum chemical calculations to understand the inhibitive effect and the molecular structure relationship (John, Kuruvilla, & Joseph, 2013).

Pesticide Residue Analysis in Agriculture

Methyl carbamate derivatives, particularly N-methyl carbamate pesticides, are widely used in agriculture. Lin et al. (2011) developed a method for the determination of N-methyl carbamate pesticides in vegetables using dispersive liquid-liquid microextraction coupled with high-performance liquid chromatography-diode array detection. The method proved efficient for analyzing the pesticide residues in various vegetables, ensuring food safety (Lin et al., 2011).

Chemical Synthesis and Material Science

Methyl carbamate has been utilized in the chemical modification of wood cellulose fibers. Sirviö and Heiskanen (2017) presented a method using a reactive deep eutectic solvent for synthesizing cellulose methyl carbamate. This synthesis, done under solvent-free conditions, is a sustainable way to obtain novel cellulose materials with desirable properties, demonstrating the compound's potential in material science applications (Sirviö & Heiskanen, 2017).

Environmental Degradation of Pesticides

Fareed et al. (2019) investigated the degradation of N-methylated carbamates, particularly focusing on how a novel bacterium strain could enhance the degradation process under low-temperature conditions. The study emphasized the environmental impact of carbamates and explored biological methods to mitigate this impact, highlighting the importance of microbial degradation in reducing pesticide contamination (Fareed et al., 2019).

Interstellar Chemistry

In the field of astrochemistry, the stability and formation of methyl carbamate, an isomer of glycine, have been studied. Sahu et al. (2020) conducted astrochemical modeling focusing on the formation of methyl carbamate in hot-corino environments of low-mass protostars. Their research provides insights into the presence and potential abundance of methyl carbamate in the interstellar medium, contributing to our understanding of complex organic molecules in space (Sahu et al., 2020).

Safety And Hazards

Methyl carbamate is a poison by ingestion and intraperitoneal routes . It is suspected of causing cancer . When heated to decomposition, it emits toxic fumes of NOx .

properties

IUPAC Name

methyl carbamate
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InChI

InChI=1S/C2H5NO2/c1-5-2(3)4/h1H3,(H2,3,4)
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InChI Key

GTCAXTIRRLKXRU-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)N
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Molecular Formula

C2H5NO2
Record name METHYL CARBAMATE
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DSSTOX Substance ID

DTXSID8020834
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Molecular Weight

75.07 g/mol
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Physical Description

Methyl carbamate appears as white crystals. (NTP, 1992), Dry Powder; Liquid, White solid; sublimes at room temperature; [Merck Index] White crystalline solid; [MSDSonline]
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Boiling Point

351 °F at 760 mmHg (NTP, 1992), 177 °C
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), SOL IN WATER: 217 PARTS IN 100 @ 11 °C, SOL IN ETHANOL: 73 PARTS IN 100 @ 15 °C; SOL IN ETHER, In water, 6.91X10+5 mg/l at 15.5 °C
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Density

1.1361 at 133 °F (NTP, 1992) - Denser than water; will sink, 1.1361 g/cu cm at 56 °C
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Vapor Pressure

0.56 [mmHg]
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Product Name

Methyl carbamate

Color/Form

WHITE CRYSTALS, NEEDLES

CAS RN

598-55-0
Record name METHYL CARBAMATE
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Record name Carbamic acid, methyl ester
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Melting Point

129 °F (NTP, 1992), 52-54 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14,300
Citations
B Sepehrnia, JR Ruble, GA Jeffrey - Acta Crystallographica Section …, 1987 - scripts.iucr.org
… Atomic parameters and equivalent isotropie temperature factors for methyl carbamate Fractional coordinates x 104 for non-H atoms, x l0s for H atoms. 4 " " 2 Beq x 102 (in A2) for non-H …
Number of citations: 17 scripts.iucr.org
E Boyland, D Papadopoulos - Biochemical Journal, 1952 - ncbi.nlm.nih.gov
… and K2CO3 units was proportional to the methyl carbamate present. As in the estimation … Methyl carbamate is eliminated from the body by metabolism at about half the rate at which …
Number of citations: 11 www.ncbi.nlm.nih.gov
P Groner, M Winnewisser, IR Medvedev… - The Astrophysical …, 2007 - iopscience.iop.org
… parameters for the methyl carbamate ground vibrational state to the … Methyl carbamate can now be searched for over a wide … trum of methyl carbamate from 79 to 371 GHz and use our …
Number of citations: 37 iopscience.iop.org
J Sun, B Yang, H Lin - Chemical Engineering & Technology …, 2004 - Wiley Online Library
… of methyl carbamate from urea and methanol was investigated in the autoclave without the catalyst. Some significant parameters were determined in terms of the methyl carbamate yield…
Number of citations: 45 onlinelibrary.wiley.com
NP Sen, SW Seaman, M Boyle, D Weber - Food chemistry, 1993 - Elsevier
… Very little data, however, are available on the levels of methyl carbamate (MC) in such products. In this study, 48 samples of various alcoholic beverages, 12 of bread and toast, 10 of …
Number of citations: 32 www.sciencedirect.com
RA Kydd, A Rauk - Journal of Molecular Structure, 1981 - Elsevier
… We show below that these expectations are confirmed in the case of O-methyl carbamate. Extending the argument to urea leads to the expectation that urea should also be non-planar …
Number of citations: 20 www.sciencedirect.com
V Ilyushin, E Alekseev, J Demaison, I Kleiner - Journal of Molecular …, 2006 - Elsevier
… In dealing with the observed hyperfine structure in methyl carbamate, we adopted in the present work the same approach as in acetamide [18], where the hyperfine splittings were …
Number of citations: 30 www.sciencedirect.com
S John, M Kuruvilla, A Joseph - RSC advances, 2013 - pubs.rsc.org
… The methyl carbamate molecule is made up of a … ), a propylthio group and a methyl carbamate group (–NHCOOCH 3 ). … In view of these favorable characteristics, methyl carbamate …
Number of citations: 52 pubs.rsc.org
QF Li, JW Wang, WS Dong, MQ Kang, XK Wang… - Journal of Molecular …, 2004 - Elsevier
… with methyl carbamate [13]. This method is of significance since methyl carbamate can be … Previously, a MPC yield of 82.3% from aniline and methyl carbamate has been reported at 463 …
Number of citations: 47 www.sciencedirect.com
C Wesseling, M Keifer, A Ahlbom… - … of Occupational and …, 2002 - Taylor & Francis
… The possibility of persistent neurobehavioral effects associated with poisonings by nmethyl carbamate insecticides cannot be excluded. Workers with histories of poisoning may be more …
Number of citations: 205 www.tandfonline.com

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